molecular formula C10H12N4O B7583872 N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide

N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide

Cat. No. B7583872
M. Wt: 204.23 g/mol
InChI Key: ZPPNINKJSXBCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research. MPAA is a pyrazole derivative that has been synthesized and studied for its potential use in various biochemical and physiological applications.

Mechanism of Action

The exact mechanism of action of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of various receptors in the body. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been shown to bind to the GABA receptor and enhance the activity of the receptor, leading to an increase in inhibitory neurotransmission. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has also been shown to bind to the adenosine receptor and inhibit the activity of the receptor, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has also been shown to reduce fever in animal models of fever. Additionally, N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been shown to modulate the activity of various neurotransmitters, including GABA and adenosine.

Advantages and Limitations for Lab Experiments

N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized with a high yield. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide is also relatively easy to purify and has a low toxicity profile. However, N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing in animal models. Additionally, the exact mechanism of action of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide is not fully understood, which may limit its potential use in certain experimental settings.

Future Directions

There are several future directions for research on N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide. One potential direction is to further investigate the mechanism of action of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide and its potential use as a ligand for various receptors. Another potential direction is to investigate the potential use of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide in the treatment of various neurological disorders, including epilepsy and anxiety disorders. Additionally, N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide may have potential use as a tool for studying the role of GABA and adenosine in various physiological processes.

Synthesis Methods

The synthesis of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide involves the reaction of 4-pyrrol-1-ylpyrazole with N-methylglycine in the presence of a suitable solvent and a catalyst. The reaction yields N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide as a white solid with a high yield. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has also been studied for its potential use as a ligand for various receptors, including the GABA receptor and the adenosine receptor.

properties

IUPAC Name

N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-11-10(15)8-14-7-9(6-12-14)13-4-2-3-5-13/h2-7H,8H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPNINKJSXBCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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